5-(3,5-Dichlorophenyl)furan-2-carboxylic acid
Description
5-(3,5-Dichlorophenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furoic acids. It is characterized by a furan ring bearing a carboxylic acid group at the C2 position and a 3,5-dichlorophenyl group at the C5 position. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFHRCNSAHGESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)furan-2-carboxylic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with furan-2-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furan and phenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(3,5-Dichlorophenyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit methionine aminopeptidase in bacteria, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid
- 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid
Uniqueness
5-(3,5-Dichlorophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Biological Activity
5-(3,5-Dichlorophenyl)furan-2-carboxylic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a furan ring with a carboxylic acid group at the C2 position and a 3,5-dichlorophenyl group at the C5 position. Its molecular formula is . The presence of chlorine substituents on the phenyl ring is believed to enhance its biological activity by modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. For instance, it has been shown to inhibit methionine aminopeptidase in bacteria, which contributes to its antimicrobial properties. Additionally, its anti-inflammatory effects may arise from the modulation of pro-inflammatory cytokines and pathways involved in inflammation.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth. The results suggest that this compound may serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators such as TNF-α and IL-6 in activated macrophages. The compound's ability to inhibit these cytokines suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several furan derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, suggesting it could be a promising candidate for further development as an antibiotic.
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of furan derivatives. It was found that treatment with this compound significantly downregulated NF-kB signaling pathways in human cell lines, leading to reduced expression of pro-inflammatory genes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
